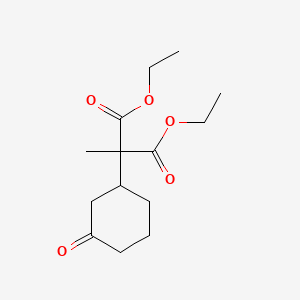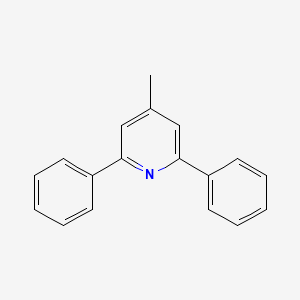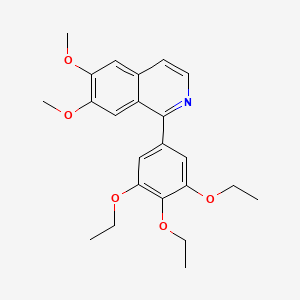
Octavérine
Vue d'ensemble
Description
Octavérine : est un composé chimique de formule moléculaire C23H27NO5 et d'une masse molaire de 397,4642 g/mol . Elle est également connue sous son nom IUPAC, 1-(3,4,5-Triéthoxyphényl)-6,7-diméthoxyisoquinoléine . L'this compound est un analogue synthétique de la papavérine, un vasodilatateur bien connu, et est utilisée principalement pour ses propriétés spasmolytiques et hypotensives .
Applications De Recherche Scientifique
Octaverine has a wide range of scientific research applications, including:
Chemistry: Octaverine is used as a reference compound in various chemical studies due to its well-defined structure and properties.
Biology: In biological research, octaverine is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Octaverine is primarily used for its spasmolytic and hypotensive effects.
Industry: Octaverine is used in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mécanisme D'action
Target of Action
The primary targets of Octaverine are yet to be definitively identified. Studies have shown that it has a significant impact on the circulatory and respiratory systems .
Mode of Action
Octaverine interacts with its targets to induce a range of physiological changes. It has been found to possess hypotensive activity approximately twice as great as that of papaverine . The depressor action of Octaverine is of longer duration than that of other similar alkaloids, and there is no secondary rise in blood pressure above the normal level .
Biochemical Pathways
Its effects on the circulatory and respiratory systems suggest that it may interact with pathways related to blood pressure regulation and respiration .
Pharmacokinetics
It has been found to have about half the acute toxicity of papaverine, as shown by the combined ld50 figures .
Result of Action
Octaverine has been found to have a substantial impact on the circulatory and respiratory systems. It has a hypotensive activity approximately twice as great as that of papaverine . It also affects the ventilation rate, as measured by the product of respiratory rate and amplitude .
Méthodes De Préparation
La préparation de l'octavérine peut être réalisée par différentes voies synthétiques. Une méthode implique l'extraction de l'this compound à partir d'oranges amères immatures. Le processus comprend l'extraction à l'eau, la concentration, la précipitation à l'éthanol, la récupération de l'éthanol, la filtration sur sable, le lavage à l'eau et l'élution à l'eau ammoniacale dans une colonne de résine cationique. Le liquide d'élution concentré à l'eau ammoniacale est ensuite soumis à une séparation directe par cristallisation et à une recristallisation . Cette méthode est avantageuse en raison de sa simplicité et de son faible coût de production .
Analyse Des Réactions Chimiques
L'octavérine subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydée dans des conditions spécifiques, bien que des informations détaillées sur les réactifs et les conditions exacts soient limitées.
Réduction : Le composé peut également subir des réactions de réduction, impliquant généralement une hydrogénation.
Substitution : L'this compound peut participer à des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d'autres groupes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrogène gazeux. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : L'this compound est utilisée comme composé de référence dans diverses études chimiques en raison de sa structure et de ses propriétés bien définies.
Biologie : En recherche biologique, l'this compound est étudiée pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique.
Médecine : L'this compound est principalement utilisée pour ses effets spasmolytiques et hypotensifs.
Industrie : L'this compound est utilisée dans l'industrie pharmaceutique pour le développement de nouveaux médicaments et agents thérapeutiques.
Mécanisme d'action
Le mécanisme d'action de l'this compound implique son interaction avec diverses cibles moléculaires et voies. L'this compound présente une activité adrénolytique plus élevée que les composés similaires, ce qui est démontré par sa capacité à contrer l'hypertension induite par l'adrénaline . Elle augmente également le taux de ventilation en affectant la fréquence respiratoire et l'amplitude . Les cibles moléculaires et les voies exactes impliquées dans ces effets sont encore à l'étude.
Comparaison Avec Des Composés Similaires
L'octavérine est souvent comparée à d'autres composés similaires, tels que la papavérine et la perparine. Bien que les trois composés possèdent des propriétés spasmolytiques et hypotensives, l'this compound est unique à plusieurs égards :
Activité adrénolytique : L'this compound a une activité adrénolytique plus élevée que la papavérine et la perparine.
Effet hypotensif : L'effet hypotensif de l'this compound est de plus longue durée et ne provoque pas une augmentation secondaire de la pression artérielle au-dessus du niveau normal.
Taux de ventilation : L'this compound augmente considérablement le taux de ventilation, contrairement à la papavérine, qui provoque une légère diminution.
Les composés similaires à l'this compound comprennent :
Papavérine : Un vasodilatateur bien connu possédant des propriétés spasmolytiques.
Perparine : Un analogue synthétique aux effets spasmolytiques et hypotensifs similaires.
Propriétés
IUPAC Name |
6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22/h9-14H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIFHAUKQGDVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046213 | |
| Record name | Octaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-68-8 | |
| Record name | Octaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octaverine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octaverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZE2Y51ZIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


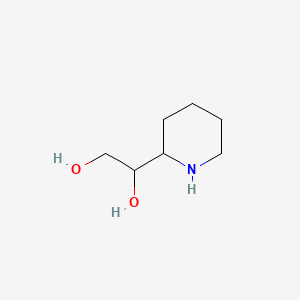


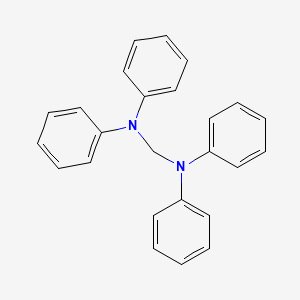
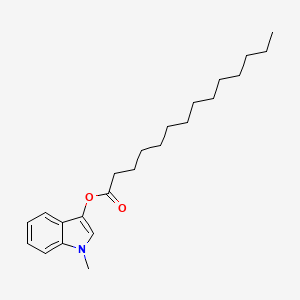




![2-[2-(2-Ethoxyethoxy)ethoxy]-2-methylpropane](/img/structure/B1617549.png)
